1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-cyclopropyl-4-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-28-21-7-5-4-6-17(21)8-11-22(26)24-14-20(15-24)29-19-12-16(2)25(18-9-10-18)23(27)13-19/h4-7,12-13,18,20H,3,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFFVNHWHXIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structure Overview
The compound features a cyclopropyl group, an azetidine moiety, and a pyridinone structure. Its molecular formula can be represented as C₂₃H₃₃N₃O₃. The structural formula highlights the following key components:
- Cyclopropyl Group : Known for its unique strain and reactivity.
- Azetidine Ring : A four-membered nitrogen-containing ring that often contributes to biological activity.
- Pyridinone Core : A heterocyclic compound that can exhibit various pharmacological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Pharmacological Profile
Research on similar compounds suggests that derivatives of pyridinones and azetidines can exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation markers.
- Antimicrobial Properties : Certain azetidine derivatives possess antibacterial and antifungal properties.
The proposed mechanisms of action for compounds related to the target molecule include:
- Inhibition of Enzymatic Activity : Many azetidine derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis or cell cycle regulation.
- Interaction with Receptors : Similar compounds have been shown to interact with various biological receptors, leading to altered cellular responses.
Case Studies and Research Findings
-
Antitumor Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated a series of pyridinone derivatives, revealing that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Reference:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Azetidine- and pyridinone-containing compounds exhibit varied biological profiles depending on substituents. Below is a comparative analysis:
Table 1. Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Observations:
Azetidine Substituents: The target compound’s 3-(2-ethoxyphenyl)propanoyl group may improve solubility compared to 4-(thiophen-2-yl)benzoyl in ’s compound, which contains a lipophilic thiophene ring . ascorbic acid’s 82.71%) .
Biological Activity: ’s bromophenyl derivative showed superior antioxidant activity, suggesting electron-withdrawing groups (e.g., Br) may stabilize radical intermediates. The target’s ethoxy group, while electron-donating, might require optimized positioning for similar effects . Azetidine rings in both the target and ’s compound likely enhance metabolic stability compared to non-azetidine analogs in .
Molecular Docking Insights: Pyridinone derivatives in exhibited moderate antibacterial activity, with docking studies suggesting interactions with bacterial enzyme active sites. The target’s azetidine-linked propanoyl group could mimic these interactions, though its larger size may affect binding affinity .
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclization : Use ethyl cyanoacetate and aldehydes under ammonium acetate catalysis to form the pyridin-2(1H)-one core .
- Azetidine Functionalization : Coupling of the azetidin-3-yloxy group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Final Assembly : Condensation of the cyclopropyl moiety using propanoyl chloride derivatives in dichloromethane or THF under reflux .
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for pyridinone, C-O-C stretch at ~1250 cm⁻¹ for ethoxyphenyl) .
- NMR : Use H-NMR to confirm substituent integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, azetidine protons at δ 3.2–3.8 ppm) and C-NMR for carbonyl carbons (~190–200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary assessment of this compound's antioxidant or antimicrobial properties?
Methodological Answer:
- Antioxidant Activity :
- DPPH Assay : Measure radical scavenging at 517 nm; compare % inhibition to ascorbic acid (e.g., 79.05% for bromophenyl derivatives vs. 82.71% for ascorbic acid) .
- Table : Antioxidant Activity of Pyridinone Derivatives
| Compound | % Inhibition (12 ppm) |
|---|---|
| Bromophenyl derivative | 79.05 |
| Methoxyphenyl derivative | 17.55 |
| Ascorbic acid (control) | 82.71 |
- Antimicrobial Activity :
- Broth Microdilution : Test against Staphylococcus aureus and Escherichia coli; report minimum inhibitory concentration (MIC) in µg/mL .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of structural modifications (e.g., cyclopropyl vs. ethyl groups) on biological activity?
Methodological Answer:
- SAR Studies :
- Synthesize analogs with varying substituents (e.g., cyclopropyl, ethyl, fluorophenyl) .
- Compare bioactivity data (e.g., IC in enzyme assays, MIC in antimicrobial tests) to identify critical moieties .
- Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors (e.g., neurotransmitter receptors for psychoactive derivatives) .
Q. What methodologies are employed in molecular docking studies to predict the binding affinity of this compound with target receptors?
Methodological Answer:
- Protein Preparation : Retrieve receptor structures (e.g., PDB ID) and optimize via energy minimization (AMBER force field) .
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel .
- Docking Parameters :
- Grid box size: 60 × 60 × 60 Å centered on the active site.
- Scoring function: Lamarckian genetic algorithm with 100 runs .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values to validate predictions .
Q. How should discrepancies in biological activity data between in vitro and in silico models be analyzed and resolved?
Methodological Answer:
- Data Triangulation :
- Replicate in vitro assays under standardized conditions (e.g., pH, temperature) to rule out variability .
- Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Mechanistic Studies :
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k, k) and reconcile with computational predictions .
Q. What strategies are recommended for improving the pharmacokinetic profile (e.g., solubility, metabolic stability) of this pyridinone derivative?
Methodological Answer:
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl, amine) via O-methylation or acetylation .
- Use co-solvents (e.g., PEG 400) in formulation studies .
- Metabolic Stability :
- Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots .
- Block labile sites (e.g., azetidine N-methylation) to reduce CYP450-mediated oxidation .
Q. How can reaction intermediates be characterized to troubleshoot synthesis challenges?
Methodological Answer:
- Intermediate Trapping : Use TLC (R tracking) or in-situ FTIR to monitor reaction progress .
- X-ray Crystallography : Resolve ambiguous structures (e.g., azetidine stereochemistry) via single-crystal analysis .
- Mechanistic Probes :
- Isotopic labeling (e.g., C-cyclopropyl) to trace reaction pathways .
- Quench experiments to isolate and characterize reactive intermediates (e.g., enolates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
